molecular formula C21H24BrNO2 B131765 N-(2-Bromoethyl)-4-piperidinyl diphenylacetate CAS No. 150405-96-2

N-(2-Bromoethyl)-4-piperidinyl diphenylacetate

Cat. No. B131765
M. Wt: 402.3 g/mol
InChI Key: NWGPSDUQIXGOMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(2-Bromoethyl)-4-piperidinyl diphenylacetate” likely contains a piperidine ring, which is a common structure in many pharmaceuticals . The “N-(2-Bromoethyl)” part suggests that a bromoethyl group is attached to the nitrogen atom of the piperidine ring. The “diphenylacetate” part implies the presence of an acetate group attached to two phenyl groups .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple functional groups and a cyclic structure (piperidine ring). The presence of the bromoethyl group would add to this complexity .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions and reagents used. The bromine atom in the bromoethyl group could potentially be replaced in a nucleophilic substitution reaction . The acetate group might also undergo reactions, particularly hydrolysis .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would all influence properties like solubility, melting point, boiling point, and reactivity .

Safety And Hazards

The safety and hazards associated with this compound would depend on its specific properties. As a general rule, compounds containing bromine need to be handled with care, as they can be hazardous .

Future Directions

The future research directions for this compound would depend on its intended applications. If it shows promise in a particular area (such as pharmaceuticals or materials science), further studies could focus on optimizing its synthesis, understanding its mechanism of action, or improving its safety profile .

properties

IUPAC Name

[1-(2-bromoethyl)piperidin-4-yl] 2,2-diphenylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24BrNO2/c22-13-16-23-14-11-19(12-15-23)25-21(24)20(17-7-3-1-4-8-17)18-9-5-2-6-10-18/h1-10,19-20H,11-16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWGPSDUQIXGOMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3)CCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50164540
Record name N-(2-Bromoethyl)-4-piperidinyl diphenylacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50164540
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

402.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-Bromoethyl)-4-piperidinyl diphenylacetate

CAS RN

150405-96-2
Record name N-(2-Bromoethyl)-4-piperidinyl diphenylacetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0150405962
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(2-Bromoethyl)-4-piperidinyl diphenylacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50164540
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-Bromoethyl)-4-piperidinyl diphenylacetate
Reactant of Route 2
Reactant of Route 2
N-(2-Bromoethyl)-4-piperidinyl diphenylacetate
Reactant of Route 3
Reactant of Route 3
N-(2-Bromoethyl)-4-piperidinyl diphenylacetate
Reactant of Route 4
Reactant of Route 4
N-(2-Bromoethyl)-4-piperidinyl diphenylacetate
Reactant of Route 5
Reactant of Route 5
N-(2-Bromoethyl)-4-piperidinyl diphenylacetate
Reactant of Route 6
Reactant of Route 6
N-(2-Bromoethyl)-4-piperidinyl diphenylacetate

Citations

For This Compound
9
Citations
MT Griffin, EA Thomas, FJ Ehlert - Journal of Pharmacology and …, 1993 - ASPET
4-DAMP mustard (N-2-chloroethyl)-4-piperidinyl diphenylacetate) has been shown to selectively and irreversibly inhibit muscarinic receptors. In an attempt to increase the rate of …
Number of citations: 11 jpet.aspetjournals.org
RM Eglen - Receptor-Based Drug Design, 1998 - books.google.com
Muscarinic receptors are pharmacologically identified on the basis of selec-tive antagonism by the antagonist atropine (1–3). The classification of muscarinic receptor subtypes, of which …
Number of citations: 4 books.google.com
RM Eglen, H Reddy, N Watson - International journal of biochemistry, 1994 - Elsevier
Muscarinic receptors exist in multiple subtypes, denoted as M 1 , M 2 M 3 and M 4 , encoded by four distinct but related genes. A fifth gene product, m5, has also been predicted …
Number of citations: 45 www.sciencedirect.com
EA Thomas - 1994 - search.proquest.com
In the present dissertation, a functional role for the M $\sb2 $ receptor in contraction of smooth muscle has been elucidated. In order to inactivate M $\sb3 $ receptors, an irreversible …
Number of citations: 0 search.proquest.com
D Weichert, P Gmeiner - ACS chemical biology, 2015 - ACS Publications
Covalent modification of G protein-coupled receptors (GPCRs) by employing specific molecular probes has for decades provided a successful strategy to facilitate the elucidation of the …
Number of citations: 70 pubs.acs.org
DC Jun Weng - 2021 - ourarchive.otago.ac.nz
The Adenosine A1 receptor (A1AR) and metabotropic glutamate subtype 5 (mGluR5) receptor are class AG protein-coupled receptors (GPCRs) which have been implicated in disease …
Number of citations: 0 ourarchive.otago.ac.nz
Y Bian, JJ Jun, J Cuyler, XQ Xie - European journal of medicinal chemistry, 2020 - Elsevier
Designing covalent allosteric modulators brings new opportunities to the field of drug discovery towards G-protein-coupled receptors (GPCRs). Targeting an allosteric binding pocket …
Number of citations: 16 www.sciencedirect.com
MT Griffin, EA Thomas, FJ Ehlert - Life Sciences, 1993 - Pergamon
Number of citations: 1
X Zhang, WB Xiao, A Nordberg - Life Sciences, 1993 - Pergamon
Number of citations: 1

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.